Methyl 4,5-dibromonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dibromonicotinate: is a chemical compound with the molecular formula C7H5Br2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromonicotinate can be synthesized through a multi-step process involving the bromination of nicotinic acid followed by esterification. The typical synthetic route involves:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 4 and 5 positions on the pyridine ring.
Esterification: The resulting 4,5-dibromonicotinic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,5-dibromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 4,5-dihydro derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives, such as nitro or hydroxylated compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Amino or thio derivatives of this compound.
Reduction: 4,5-dihydro derivatives.
Oxidation: Nitro or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dibromonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products
Wirkmechanismus
The mechanism of action of methyl 4,5-dibromonicotinate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can interact with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Methyl 4,6-dibromonicotinate: Another brominated derivative of nicotinic acid with bromine atoms at positions 4 and 6.
Methyl 3,5-dibromonicotinate: A compound with bromine atoms at positions 3 and 5 on the pyridine ring
Uniqueness: Methyl 4,5-dibromonicotinate is unique due to the specific positioning of bromine atoms, which can influence its reactivity and biological activity. The 4,5-dibromo substitution pattern can lead to different chemical and biological properties compared to other brominated nicotinic acid derivatives.
Eigenschaften
Molekularformel |
C7H5Br2NO2 |
---|---|
Molekulargewicht |
294.93 g/mol |
IUPAC-Name |
methyl 4,5-dibromopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 |
InChI-Schlüssel |
GCBHUOAHSYQVSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.